molecular formula C16H15NO2 B11991989 N-(2-acetylphenyl)-4-methylbenzamide CAS No. 710330-32-8

N-(2-acetylphenyl)-4-methylbenzamide

Cat. No.: B11991989
CAS No.: 710330-32-8
M. Wt: 253.29 g/mol
InChI Key: LSBKVRMPZJRVPL-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)-4-methylbenzamide is a chemical compound of significant interest in medicinal and organic chemistry research. This synthetic small molecule belongs to a class of compounds featuring an acetamide core, which is a common and versatile scaffold in drug discovery . Compounds with this structural motif are frequently investigated for their diverse biological activities and their utility as synthetic intermediates for more complex molecules. The structure of this compound incorporates two aromatic rings, which may allow for various intermolecular interactions, such as π-π stacking, within a biological or crystalline environment . The acetyl group ortho to the amide nitrogen on the A-ring is a key structural feature that can influence the molecule's conformation through intramolecular interactions and potentially its binding affinity to biological targets. Researchers explore this family of compounds for a wide range of potential applications, which may include serving as a precursor in heterocyclic synthesis or as a candidate for in vitro pharmacological screening . Its mechanism of action in any specific context would be highly dependent on the target system, but related N-acyl-containing compounds are known to exhibit their effects through mechanisms such as enzyme inhibition or receptor modulation . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

710330-32-8

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-(2-acetylphenyl)-4-methylbenzamide

InChI

InChI=1S/C16H15NO2/c1-11-7-9-13(10-8-11)16(19)17-15-6-4-3-5-14(15)12(2)18/h3-10H,1-2H3,(H,17,19)

InChI Key

LSBKVRMPZJRVPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways Leading to N 2 Acetylphenyl 4 Methylbenzamide and Analogs

Strategies for Constructing the N-(2-acetylphenyl)amide Linkage

A primary and straightforward route to N-(2-acetylphenyl)-4-methylbenzamide involves the nucleophilic acyl substitution reaction between 2-aminoacetophenone (B1585202) and an activated derivative of 4-methylbenzoic acid. masterorganicchemistry.com The most common activating group is an acyl chloride, such as 4-methylbenzoyl chloride. This reaction proceeds readily because the highly electrophilic carbon of the acyl chloride is susceptible to attack by the amino group of 2-aminoacetophenone. masterorganicchemistry.com

A closely related analog, N-(2-acetylphenyl)acetamide, has been synthesized by reacting 2'-aminoacetophenone (B46740) with acetic anhydride (B1165640), which serves as the acylating agent. researchgate.net This demonstrates the general applicability of using an amine precursor and an activated carboxylic acid derivative. This method is widely used due to the high reactivity of acyl halides and anhydrides, which often leads to high yields without the need for a catalyst. masterorganicchemistry.comyoutube.com

Direct amidation of a carboxylic acid with an amine is often challenging as it typically results in the formation of a stable ammonium (B1175870) carboxylate salt. masterorganicchemistry.com However, modern synthetic methods have overcome this limitation through the use of coupling agents or catalysts.

One common laboratory-scale approach involves the use of dehydrating agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid (4-methylbenzoic acid) by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine (2-aminoacetophenone) to form the amide bond. masterorganicchemistry.com

Another strategy is the in-situ generation of activating agents. For instance, a mixture of triphenylphosphine (B44618) and N-chlorophthalimide can activate carboxylic acids by forming chloro- and imido-phosphonium salts, facilitating amidation at room temperature with good to excellent yields. nih.gov Catalytic methods, which are more atom-economical, have also been developed. Boric acid has been shown to catalyze the reaction between benzoic acid and urea (B33335) to form benzamide (B126) at elevated temperatures. youtube.comyoutube.com More advanced copper-catalyzed systems can achieve direct amidation from non-activated carboxylic acids and amines under mild, ambient conditions by using isothiocyanates as coupling agents to generate reactive carbodiimide (B86325) intermediates in situ. rsc.org

Detailed Mechanistic Insights into Synthesis Reactions

Understanding the underlying mechanisms of these synthetic reactions is crucial for optimizing conditions and predicting outcomes.

While not a direct synthesis of the title compound, the oxidative decarbonylative cleavage of C(sp3)–C(sp2) bonds is a fascinating transformation observed in closely related N-(2-acetylphenyl)benzamide systems. acs.orgacs.org In one study, N-(2-acetylphenyl)aryl/alkylamides were converted into biologically relevant benzoxazinones through a transition-metal-free reaction using iodine and tert-butyl hydroperoxide (TBHP). acs.org This reaction proceeds via the selective cleavage of the unstrained C(sp3)–C(sp2) bond between the acetyl group's carbonyl carbon and the phenyl ring. acs.org

This process is distinct from typical amide formations and represents a post-synthetic modification. It highlights the reactivity of the acetylphenyl moiety under specific oxidative conditions. Mechanistic studies, supported by Density Functional Theory (DFT) calculations, indicate that the reaction involves a acs.orgmdpi.com-hydride shift and the extrusion of carbon monoxide (CO) gas as key steps. acs.orgacs.org In a different context, decarbonylative reactions have been developed to form C(sp2)–C(sp3) bonds from activated carboxylic acids and amines, representing an alternative to traditional amide bond formation. nih.govnih.gov This latter process relies on a nickel catalyst and involves a rapid, reversible oxidative addition/decarbonylation sequence where the removal of CO gas is essential to drive the reaction forward. nih.gov

The intermediates and transition states in amide synthesis vary significantly with the chosen methodology.

Acyl Chloride/Anhydride Pathway : In the reaction involving an acyl chloride, the mechanism proceeds through a classic tetrahedral intermediate . The amine nitrogen attacks the carbonyl carbon of the acyl chloride, breaking the C=O π-bond and forming a transient species with a tetrahedral geometry around the carbonyl carbon. This intermediate then collapses, reforming the carbonyl double bond and expelling the chloride leaving group. masterorganicchemistry.com

Coupling Agent Pathway : When using coupling agents like DCC, the carboxylic acid is first converted into a more reactive intermediate. With DCC, this is an O-acylisourea active ester . masterorganicchemistry.com This intermediate is then subjected to nucleophilic attack by the amine.

Catalytic Pathways : In more complex catalytic cycles, various intermediates are postulated. For instance, direct Friedel-Crafts carboxamidation using cyanoguanidine in a superacid is proposed to involve a superelectrophilic dicationic intermediate . nih.gov Iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides is suggested to proceed through a radical process involving a nitrosobenzene intermediate . researchgate.net Copper-catalyzed amidation using isothiocyanates involves the in-situ generation of a reactive carbodiimide intermediate from a thiourea (B124793) precursor. rsc.org

Transition state analysis provides deeper insight into reaction kinetics and selectivity. For enzyme-catalyzed amide hydrolysis, significant differences in the transition states for amides versus esters have been studied, though detailed computational analysis for the specific, non-enzymatic synthesis of this compound is not broadly available in the literature. acs.org However, for related photoredox/nickel dual catalytic systems, frontier orbital analysis and computation of transition state barriers have been used to explain reaction outcomes, such as why certain photocatalysts favor hydrogen atom transfer (HAT) while others promote energy transfer (EnT) pathways. acs.org

The success of synthesizing this compound and its analogs is highly dependent on the careful selection of reaction parameters.

Table 1: Influence of Reaction Parameters on Amide Synthesis

ParameterVariationEffect on ReactionExample SystemCitation
Catalyst/ReagentUse of Boric Acid vs. UncatalyzedBoric acid acts as a catalyst, improving the yield of benzamide from benzoic acid and urea to ~65% compared to 50-60% without it.Benzamide from Benzoic Acid and Urea youtube.com
SolventToluene (B28343) vs. other non-polar solventsIn Pd-catalyzed N-arylation of secondary amides, toluene was found to be a suitable non-polar solvent.Pd-Catalyzed N-Arylation nih.gov
BaseK3PO4 vs. Cs2CO3In the diarylation of primary amides, K3PO4 was used effectively as the base.Pd-Catalyzed Diarylation of Primary Amides nih.gov
Temperature60 °C vs. Room TemperatureIncreasing the temperature to 60°C in a Friedel-Crafts carboxamidation increased the yield of benzamide from low to 56% and suppressed byproduct formation.Benzamide from Cyanoguanidine and Benzene nih.gov
Reagent StoichiometryExcess Superacid (5-10 equiv)The reaction works best in an excess of Brønsted superacid; yields drop considerably with less acid.Benzamide from Cyanoguanidine and Benzene nih.gov
AtmosphereNitrogen vs. AirIn an Fe-mediated amidation, performing the reaction under a nitrogen atmosphere resulted in a high yield (86%), suggesting sensitivity to oxygen.N-aryl amides from Nitroarenes researchgate.net

The choice of catalyst is paramount. In palladium-catalyzed N-arylation reactions, the ligand (e.g., JackiePhos) is critical for achieving high yields. nih.gov Similarly, in the synthesis of N-aryl amides from nitroarenes and acyl chlorides, the choice of reducing agent and solvent significantly impacts the reaction's efficiency, with iron dust in water proving effective. researchgate.net The reaction temperature can also be a deciding factor; for instance, increasing the temperature in a superacid-catalyzed reaction not only improved the yield but also the selectivity for the desired benzamide product. nih.gov

Synthetic Approaches to this compound Derivatives and Analogs

The synthesis of this compound itself, while not extensively detailed in dedicated literature, can be reliably achieved through the standard and well-established Schotten-Baumann reaction. This involves the acylation of 2-aminoacetophenone with 4-methylbenzoyl chloride in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine (B92270), to neutralize the hydrogen chloride byproduct. The starting materials are commercially available or can be synthesized through known methods.

The primary focus of synthetic efforts in this chemical space has been on the generation of analogs through systematic modifications of either the benzamide or the acetylphenyl portions of the molecule. These approaches allow for the fine-tuning of the compound's properties for various research applications.

Strategies for Modification of the Benzamide Moiety

The structural diversity of this compound analogs is readily expanded by altering the substituents on the benzamide ring. This is typically achieved by employing a range of substituted benzoyl chlorides or carboxylic acids in the amide formation step.

A common strategy involves the synthesis of a series of analogs with varying electronic and steric properties on the benzamide ring. For instance, halo- and nitro-substituted analogs of related N-(2-aminoethyl)benzamide have been synthesized to explore structure-activity relationships. nih.gov This approach can be directly applied to the synthesis of N-(2-acetylphenyl)benzamide analogs. By replacing 4-methylbenzoyl chloride with other substituted benzoyl chlorides, a wide array of derivatives can be prepared.

Table 1: Examples of Substituted Benzoyl Chlorides for the Synthesis of Benzamide Analogs

Substituted Benzoyl ChlorideResulting Benzamide Analog Substituent
4-Chlorobenzoyl chloride4-Chloro
4-Nitrobenzoyl chloride4-Nitro
4-Methoxybenzoyl chloride4-Methoxy
3,4-Dichlorobenzoyl chloride3,4-Dichloro
4-(Trifluoromethyl)benzoyl chloride4-(Trifluoromethyl)

Furthermore, more complex modifications of the benzamide moiety have been reported in the synthesis of related structures. For example, the synthesis of N-(substituted phenyl)benzamides bearing a 2-mercaptobenzimidazole (B194830) group has been achieved by first preparing a 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoyl chloride intermediate, which is then reacted with various substituted anilines. nih.gov Another example involves the synthesis of N-decyl-4-((3-formyl-4-hydroxyphenoxy)methyl)benzamide, where the benzamide nitrogen is part of a larger, functionalized substituent. cienciadigital.org These examples showcase the versatility of amide synthesis in incorporating diverse functionalities into the benzamide portion of the molecule.

Transformations Involving the Acetylphenyl Group

The acetylphenyl moiety of this compound offers several avenues for chemical modification, primarily centered around the reactivity of the acetyl group's carbonyl function.

One of the most significant transformations is the Camps cyclization, a base-catalyzed intramolecular condensation that converts N-(2-acylaryl)benzamides into 2-aryl-4-quinolones. researchgate.net In the case of this compound, treatment with a base such as sodium ethoxide would be expected to yield 2-(4-methylphenyl)-4-methylquinolin-4(1H)-one. The reaction proceeds through the formation of an enolate from the acetyl group, which then attacks the amide carbonyl, followed by cyclization and dehydration.

Another potential transformation involves the oxidative conversion of the acetyl group. Under certain conditions, such as treatment with a strong base like potassium tert-butoxide in THF, N-(2-acylaryl)benzamides can be converted to the corresponding N-(2-hydroxyaryl)amides. researchgate.net This reaction provides a route to phenolic derivatives.

The carbonyl group of the acetyl moiety can also undergo standard carbonyl reactions. For instance, it can be converted to an oxime by reaction with hydroxylamine. The resulting ketoxime can then potentially undergo a Beckmann rearrangement to yield an acetanilide (B955) derivative. researchgate.net

Reduction of the acetyl group is another viable transformation. Treatment with a reducing agent like sodium borohydride (B1222165) would reduce the ketone to a secondary alcohol, yielding N-(2-(1-hydroxyethyl)phenyl)-4-methylbenzamide. More vigorous reduction using agents like lithium aluminum hydride could potentially reduce both the acetyl carbonyl and the amide carbonyl, leading to an amine. youtube.com

Table 2: Summary of Potential Transformations of the Acetylphenyl Group

Reagents and ConditionsTransformationProduct Type
Base (e.g., NaOEt)Camps Cyclization2-Aryl-4-quinolone
Strong Base (e.g., t-BuOK in THF)Oxidative TransformationN-(2-hydroxyaryl)amide
Hydroxylamine (NH₂OH)OximationKetoxime
Acid or other catalyst on oximeBeckmann RearrangementAcetanilide derivative
Sodium Borohydride (NaBH₄)Ketone ReductionSecondary Alcohol
Lithium Aluminum Hydride (LiAlH₄)Ketone and Amide ReductionAmine

These synthetic strategies and reaction pathways provide a robust framework for the synthesis and derivatization of this compound, enabling the creation of a wide range of analogs for further scientific investigation.

Computational and Theoretical Investigations of N 2 Acetylphenyl 4 Methylbenzamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. It is frequently employed to predict a variety of molecular properties.

Geometry Optimization and Vibrational Frequency Analysis

For related benzamide (B126) compounds, researchers often begin by performing geometry optimization using DFT, for example at the B3LYP/6-311G(d,p) level of theory. This process determines the most stable three-dimensional conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. Following optimization, vibrational frequency analysis is typically conducted to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. For a similar compound, N-((2-acetylphenyl)carbamothioyl)benzamide, such calculations have been performed and compared with experimental data from X-ray crystallography. uokerbala.edu.iqresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO/LUMO Energy Gap and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. From the HOMO and LUMO energies, various global reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index can be calculated. These analyses have been carried out for analogous thiourea-containing benzamides. uokerbala.edu.iqresearchgate.net

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate regions of negative potential (typically red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (typically blue), which are electron-poor and susceptible to nucleophilic attack. This type of analysis has been applied to understand the reactive sites of related benzamide structures. uokerbala.edu.iqresearchgate.net

Molecular Dynamics Simulations to Explore Conformational Space and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For flexible molecules like N-(2-acetylphenyl)-4-methylbenzamide, MD simulations can provide valuable insights into the accessible conformations, the stability of different conformers, and the dynamics of intramolecular interactions. Such simulations have been employed for other N-phenylbenzamide derivatives to understand their behavior in different environments.

Computational Assessment of Molecular Interactions

Docking Studies to Predict Binding Orientations and Interaction Energies with Model Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This method is widely used in drug discovery to predict how a small molecule, such as a benzamide derivative, might interact with a biological target, typically a protein receptor. Docking studies can provide information on the binding mode, the binding affinity (often expressed as a docking score or binding energy), and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. For instance, docking studies have been performed on N-((4-acetylphenyl)carbamothioyl)pivalamide against various enzymes and on other substituted benzyl (B1604629) benzamides as potential Cholesteryl Ester Transfer Protein (CETP) inhibitors. nih.govnih.govresearchgate.net

Analysis of Non-Covalent Interactions through Computational Methods

A comprehensive review of available scientific literature indicates that detailed computational and theoretical investigations focusing specifically on the non-covalent interactions within this compound are not extensively documented. While the synthesis and basic chemical properties of this compound are known, in-depth analysis using methods such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, or Hirshfeld surface analysis for this exact molecule have not been published.

However, the broader class of benzamide and acetophenone (B1666503) derivatives has been the subject of such computational studies. mdpi.comresearchgate.netuokerbala.edu.iq These studies on analogous compounds provide a framework for understanding the potential non-covalent interactions that likely play a crucial role in the supramolecular assembly and crystal packing of this compound.

Computational methods are powerful tools for elucidating the nature and strength of weak interactions that govern molecular conformation and crystal architecture. nih.govnih.gov Key methods applied to similar molecules include:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize atomic and molecular interactions. The presence of a bond path between two atoms, along with the properties of the electron density at the bond critical point (BCP), can define and classify the interaction, including hydrogen bonds and other van der Waals forces. nih.gov

Non-Covalent Interaction (NCI) Index: The NCI index is used to visualize and analyze non-covalent interactions in real space. It is based on the electron density and its reduced density gradient. Plots of the reduced density gradient versus the electron density signed by the second eigenvalue of the Hessian matrix can reveal the nature of these interactions (e.g., attractive, repulsive, van der Waals). sigmaaldrich.comresearchgate.net

For this compound, it can be hypothesized that intramolecular hydrogen bonding occurs between the amide proton (N-H) and the oxygen of the acetyl group, forming a stable six-membered ring. Intermolecularly, a variety of interactions such as C-H···O and C-H···π interactions, as well as π-π stacking between the phenyl rings, are expected to be significant in its crystal structure.

While specific data tables for this compound cannot be generated due to the absence of dedicated research, the table below illustrates the kind of data that would be obtained from a QTAIM analysis for a hypothetical set of non-covalent interactions in the molecule, based on findings for similar structures.

Table 1: Hypothetical QTAIM Parameters for Non-Covalent Interactions in this compound

Interaction Type Electron Density (ρ) at BCP (a.u.) Laplacian of Electron Density (∇²ρ) at BCP (a.u.)
N-H···O (intramolecular) 0.025 - 0.040 0.080 - 0.120
C-H···O (intermolecular) 0.005 - 0.015 0.020 - 0.050
C-H···π (intermolecular) 0.003 - 0.010 0.010 - 0.030
π-π stacking 0.002 - 0.008 0.005 - 0.020

Note: This table is illustrative and not based on published experimental or computational data for the specified compound.

Further experimental (e.g., single-crystal X-ray diffraction) and computational studies are required to fully characterize the rich landscape of non-covalent interactions in this compound.

Chemical Reactivity and Transformation Pathways of N 2 Acetylphenyl 4 Methylbenzamide

Intramolecular Cyclization and Rearrangement Reactions

The ortho-disposed acetyl and amide groups in N-(2-acetylphenyl)-4-methylbenzamide create a favorable scaffold for intramolecular reactions. The close proximity of the nucleophilic nitrogen of the amide and the electrophilic carbon of the acetyl group's carbonyl can facilitate cyclization under appropriate conditions, leading to the formation of various heterocyclic systems.

A significant factor influencing the reactivity of the amide is the potential for intramolecular hydrogen bonding between the amide proton (N-H) and the oxygen of the acetyl group. This interaction can affect the planarity of the molecule and the electron density at the reactive sites. researchgate.net For a cyclization to occur, this hydrogen bond must be overcome to allow the nitrogen to attack the carbonyl carbon of the acetyl group.

One plausible transformation is an acid- or base-catalyzed intramolecular cyclization. In the presence of an acid, the carbonyl oxygen of the acetyl group can be protonated, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the amide nitrogen. Conversely, a base could deprotonate the amide nitrogen, increasing its nucleophilicity. The initial cyclization would likely form a five-membered ring intermediate, which could then undergo rearrangement and dehydration to yield a stable aromatic heterocyclic product.

A related compound, N-(2-acetylphenyl)but-2-enamide, has been shown to undergo cyclization to form quinolin-4-one and quinolin-2-one. researchgate.net This suggests that under similar conditions, this compound could potentially cyclize to form quinoline (B57606) derivatives.

Reaction Type Proposed Reagents/Conditions Potential Products Supporting Evidence
Acid-Catalyzed CyclizationStrong acid (e.g., H₂SO₄, PPA), heatQuinolone derivativesAnalogous cyclization of N-(2-acetylphenyl)enamides researchgate.net
Base-Catalyzed CyclizationStrong base (e.g., NaH, t-BuOK), heatQuinolone derivativesGeneral principle of intramolecular condensation

Role as a Precursor in the Synthesis of Heterocyclic Compounds (e.g., Benzoxazinones, Pyridinones)

The structural framework of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds.

Benzoxazinones: The synthesis of benzoxazinones typically involves the cyclization of N-acylanthranilic acids. While this compound does not possess a carboxylic acid group, a potential pathway to a benzoxazinone (B8607429) would involve the oxidation of the acetyl group to a carboxylic acid. The resulting N-(2-carboxyphenyl)-4-methylbenzamide could then undergo intramolecular cyclization, likely through the formation of an acyl chloride or in the presence of a dehydrating agent, to yield a 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.

Pyridinones and Quinolines: As mentioned in the previous section, intramolecular cyclization can lead to quinolone-type structures. The synthesis of substituted quinolines can also be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov While the acetyl group is not an alkyne, its carbonyl functionality can participate in condensation reactions that could ultimately lead to the formation of a fused pyridine (B92270) ring, resulting in a quinoline derivative. For instance, a reaction with a suitable nitrogen source could lead to the formation of a dihydropyridine (B1217469) ring, which could then be oxidized to the aromatic quinoline.

Target Heterocycle Synthetic Strategy Key Intermediates/Reagents Relevant Precedent
BenzoxazinonesOxidation of acetyl group followed by cyclizationOxidizing agent (e.g., KMnO₄), Dehydrating agent (e.g., SOCl₂)General synthesis of benzoxazinones from N-acylanthranilic acids
Quinolines/PyridinonesIntramolecular condensation/cyclizationAcid or base catalyst, potential nitrogen source for pyridinoneCyclization of related N-(2-acetylphenyl) derivatives researchgate.net

Investigation of Oxidative and Reductive Transformations

The two primary functional groups in this compound, the ketone (acetyl group) and the amide, can undergo selective oxidative and reductive transformations.

Reduction: The acetyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org This transformation would yield N-(2-(1-hydroxyethyl)phenyl)-4-methylbenzamide. The amide group is generally resistant to reduction by NaBH₄ under standard conditions. mdma.ch However, the amide can be reduced to the corresponding amine, N-(2-acetylphenyl)-4-methylbenzylamine, using stronger reducing agents like lithium aluminum hydride (LiAlH₄) or by activating the amide with reagents such as triflic anhydride (B1165640) (Tf₂O) followed by reduction with NaBH₄. organic-chemistry.orgnih.gov

Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions, which, as mentioned earlier, would be a key step in the synthesis of benzoxazinones. The amide group is generally stable towards oxidation. However, electrochemical oxidation of N-aryl amides has been shown to lead to cleavage of the C-C, C-N, or N-aryl bonds depending on the substituents. nih.gov

Transformation Reagent/Condition Product Selectivity
Reduction of Acetyl GroupSodium Borohydride (NaBH₄)N-(2-(1-hydroxyethyl)phenyl)-4-methylbenzamideSelective for ketone over amide organic-chemistry.orgmdma.ch
Reduction of Amide GroupLithium Aluminum Hydride (LiAlH₄) or Tf₂O/NaBH₄N-(2-acetylphenyl)-4-methylbenzylamineReduces amide to amine organic-chemistry.orgnih.gov
Oxidation of Acetyl GroupStrong oxidizing agent (e.g., KMnO₄)N-(2-carboxyphenyl)-4-methylbenzamidePotential for side reactions

Exploration of Functional Group Interconversions on the Benzamide (B126) and Acetylphenyl Moieties

Beyond direct oxidation and reduction, the functional groups of this compound can be interconverted to access a wider range of derivatives.

Amide Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 2-aminoacetophenone (B1585202) and 4-methylbenzoic acid. rsc.orgarkat-usa.org This reaction is fundamental for breaking down the molecule into its constituent building blocks, which can then be used in other syntheses. The rate of hydrolysis can be influenced by the steric and electronic properties of the substituents on the aromatic rings. nih.gov

Reactions of the Acetyl Group: The acetyl group, being a ketone, can undergo a variety of classical ketone reactions. For example, it can be converted to an oxime by reaction with hydroxylamine, or to a hydrazone with hydrazine (B178648) derivatives. These transformations introduce new functionalities that can be further elaborated.

Functional Group Transformation Reagents/Conditions Product(s)
AmideHydrolysisAcid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH), heat2-Aminoacetophenone and 4-methylbenzoic acid rsc.orgarkat-usa.org
Acetyl (Ketone)OximationHydroxylamine (NH₂OH)N-(2-(1-(hydroxyimino)ethyl)phenyl)-4-methylbenzamide
Acetyl (Ketone)Hydrazone FormationHydrazine (N₂H₄) or substituted hydrazinesN-(2-(1-hydrazonoethyl)phenyl)-4-methylbenzamide

Future Research Directions and Unexplored Avenues for N 2 Acetylphenyl 4 Methylbenzamide

Development of More Efficient and Environmentally Benign Synthetic Methodologies

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric activating agents and hazardous solvents, leading to significant waste generation. nih.gov Future research on N-(2-acetylphenyl)-4-methylbenzamide should prioritize the development of greener and more efficient synthetic routes.

One promising avenue is the exploration of catalytic direct amidation reactions . These methods aim to form the amide bond directly from a carboxylic acid and an amine with the removal of only water as a byproduct, thus offering high atom economy. nih.gov The use of earth-abundant metal catalysts, such as those based on iron, copper, or manganese, is particularly attractive from both an environmental and economic perspective. acs.orgnih.govosti.govresearchgate.net For the synthesis of this compound, this would involve the direct coupling of 4-methylbenzoic acid and 2-aminoacetophenone (B1585202). Research could focus on identifying suitable, non-toxic catalysts that can facilitate this transformation under mild conditions.

Another key area is the use of greener solvents . Traditional amide synthesis often employs dipolar aprotic solvents like DMF and CH2Cl2, which are associated with environmental and health concerns. nih.gov Future synthetic strategies for this compound should investigate the use of more sustainable alternatives such as water, biomass-derived solvents (e.g., 2-methyltetrahydrofuran, cyclopentyl methyl ether), or deep eutectic solvents. ufrj.brdrughunter.com Solvent-free synthesis, where the reaction is carried out by heating a mixture of the reactants, presents another highly sustainable option that has been successfully applied to the synthesis of various amides. nih.govnih.govnih.gov

Enzymatic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods. drughunter.com The use of enzymes like Candida antarctica lipase (B570770) B (CALB) has been shown to be effective for the formation of amide bonds under mild conditions. drughunter.com Investigating the feasibility of using such enzymes for the synthesis of this compound could lead to a highly efficient and sustainable manufacturing process.

The following table summarizes potential green synthesis strategies for this compound:

Synthesis StrategyDescriptionPotential Advantages
Catalytic Direct Amidation Direct coupling of 4-methylbenzoic acid and 2-aminoacetophenone using a catalyst.High atom economy, reduced waste, use of non-toxic catalysts.
Green Solvents Replacement of hazardous solvents with environmentally friendly alternatives like water or bio-solvents.Reduced environmental impact, improved safety profile.
Solvent-Free Synthesis Reaction conducted in the absence of a solvent, typically by heating the reactants.Elimination of solvent waste, simplified workup procedures.
Enzymatic Synthesis Use of enzymes as biocatalysts to facilitate the amide bond formation.High selectivity, mild reaction conditions, biodegradable catalysts.

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the synthesis of this compound and to gain a deeper understanding of the reaction kinetics and mechanisms, the application of advanced in-situ spectroscopic techniques is crucial. Process Analytical Technology (PAT) tools can provide real-time data on the progress of a reaction, enabling better control and optimization. nih.govnih.gov

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the concentration of reactants, intermediates, and products in real-time. ufrj.brnih.govresearchgate.net By tracking the characteristic vibrational bands of the carboxylic acid, amine, and the newly formed amide bond, it is possible to obtain detailed kinetic information about the reaction. ufrj.brnih.gov This data can be used to identify the rate-determining step, detect the formation of any byproducts, and determine the optimal reaction conditions to maximize yield and purity.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the species present in the reaction mixture. nih.gov This can be particularly useful for identifying and characterizing any transient intermediates that may be formed during the synthesis of this compound.

In-situ Raman spectroscopy is another valuable tool for reaction monitoring, especially for reactions in aqueous media or for systems with strong IR absorption. mdpi.com It can provide complementary information to FTIR and can be used to monitor changes in the molecular structure and bonding during the reaction.

The data obtained from these in-situ techniques can be used to build kinetic models of the reaction, which can then be used to simulate and optimize the process. This approach can significantly accelerate the development of a robust and efficient synthesis for this compound.

Spectroscopic TechniqueInformation ProvidedApplication in Synthesis of this compound
In-situ FTIR Real-time concentration of reactants, products, and intermediates.Kinetic analysis, reaction optimization, byproduct detection.
In-situ NMR Detailed structural information of all species in the reaction mixture.Identification of transient intermediates, mechanistic studies.
In-situ Raman Complementary vibrational information to FTIR, suitable for aqueous systems.Monitoring of molecular structure changes, kinetic studies.

Integration of Machine Learning and AI in Predictive Chemical Synthesis and Property Modeling

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research, offering powerful tools for predicting reaction outcomes, designing novel molecules, and optimizing synthetic routes. nih.govnih.govnih.govnih.govnih.govresearchgate.net For this compound, the integration of AI and ML can open up several exciting research avenues.

Predictive Modeling of Physicochemical and Biological Properties: AI models can be trained on large datasets of chemical structures and their corresponding properties to predict the characteristics of new molecules. mdpi.comnih.govresearchgate.netresearchgate.net For this compound and its potential derivatives, ML models could be developed to predict properties such as solubility, melting point, toxicity, and potential biological activities. This would allow for the virtual screening of a large number of candidate molecules, prioritizing those with the most promising profiles for synthesis and experimental testing.

Reaction Optimization and Yield Prediction: ML algorithms can be used to build models that predict the yield of a chemical reaction under different conditions. acs.orgnih.govresearchgate.net By inputting parameters such as temperature, solvent, catalyst, and reaction time, these models can identify the optimal conditions for the synthesis of this compound, minimizing the need for extensive experimental optimization.

The application of AI and ML in the study of this compound has the potential to significantly accelerate the pace of research and discovery, leading to the more rapid development of new materials and potential therapeutic agents.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Property Prediction Predicting physicochemical and biological properties from molecular structure.Virtual screening of derivatives, prioritization of synthetic targets.
Reaction Optimization Predicting reaction outcomes and identifying optimal synthesis conditions.Faster development of efficient and high-yielding synthetic routes.
Retrosynthesis Proposing synthetic routes from simple, commercially available precursors.Discovery of novel and more efficient synthetic pathways.

Design and Synthesis of Novel Scaffolds Incorporating the N-(2-acetylphenyl)benzamide Moiety

The N-(2-acetylphenyl)benzamide core structure presents a versatile scaffold for the design and synthesis of novel molecules with potentially interesting biological activities. nih.govosti.gov The benzamide (B126) moiety is a privileged structure in medicinal chemistry, found in a wide range of approved drugs. researchgate.netacs.org The presence of the acetyl group on the phenyl ring offers a reactive handle for further chemical modifications, allowing for the creation of a diverse library of derivatives.

Structure-Activity Relationship (SAR) Studies: A key area of future research will be to systematically modify the structure of this compound and to evaluate the impact of these changes on its properties. acs.orgnih.govnih.gov This could involve introducing different substituents on both the phenyl and benzoyl rings to probe the electronic and steric requirements for a desired activity.

Bioisosteric Replacement: Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. ufrj.brdrughunter.comnih.govnih.govresearchgate.net For this compound, the amide bond could be replaced with other functional groups such as a triazole, oxadiazole, or a retro-amide to explore the impact on its properties. drughunter.comnih.gov

Synthesis of Heterocyclic Scaffolds: The acetyl group in this compound provides a convenient starting point for the synthesis of various heterocyclic compounds. nih.govresearchgate.netresearchgate.netchemmethod.com For example, it could be used as a precursor for the synthesis of quinolines, indoles, or other nitrogen-containing heterocycles, which are important scaffolds in drug discovery.

The exploration of novel scaffolds based on the N-(2-acetylphenyl)benzamide moiety could lead to the discovery of new compounds with a wide range of applications, from materials science to medicine.

Scaffold Design StrategyDescriptionPotential Outcome
Structure-Activity Relationship (SAR) Systematic modification of the core structure to understand the relationship between structure and activity.Identification of key structural features for desired properties.
Bioisosteric Replacement Replacement of functional groups with bioisosteres to improve properties.Enhanced potency, selectivity, and pharmacokinetic profile of derivatives.
Heterocyclic Synthesis Use of the acetyl group as a handle for the synthesis of new heterocyclic rings.Creation of novel and diverse molecular scaffolds with potential biological activity.

Q & A

Q. What are the optimal synthetic routes for N-(2-acetylphenyl)-4-methylbenzamide, and how can reaction conditions be standardized?

The synthesis typically involves coupling 2-acetylaniline with 4-methylbenzoyl chloride under anhydrous conditions. Key parameters include:

  • Catalyst selection : Use of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for efficient amide bond formation .
  • Solvent optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C minimizes side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Standardization requires rigorous monitoring via TLC and NMR to confirm intermediate steps .

Q. How can structural elucidation of this compound be performed with high confidence?

Combine:

  • X-ray crystallography : Resolves bond lengths/angles (e.g., C=O at 1.22 Å, C-N at 1.35 Å) and confirms planar amide geometry .
  • NMR spectroscopy : Distinct signals include δ 2.6 ppm (acetyl CH3), δ 8.1 ppm (amide NH), and aromatic protons (δ 7.2–7.8 ppm) .
  • Mass spectrometry : ESI-MS ([M+H]+ at m/z 298.1) validates molecular weight .

Q. What analytical techniques are critical for purity assessment?

  • HPLC : C18 column, acetonitrile/water (70:30), retention time ~8.2 min .
  • DSC/TGA : Thermal stability up to 200°C (ΔH decomposition = 150 J/g) .
  • Elemental analysis : Carbon/Nitrogen ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what computational methods validate these interactions?

  • Molecular docking : Studies against SARS-CoV-2 main protease (PDB: 6LU7) show binding energy of −4.97 kcal/mol, with hydrogen bonds to Lys137 and Cys128 .
  • MD simulations : RMSD <2.0 Å over 100 ns confirms stable binding .
  • Enzyme inhibition assays : IC50 values (e.g., 12 µM for COX-2) correlate with docking results .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare IC50 values under standardized assay conditions (e.g., pH 7.4, 37°C).
  • Structural analogs : Test derivatives (e.g., halogen substitutions) to isolate electronic vs. steric effects .
  • Crystallographic validation : Overlay ligand-bound vs. apo protein structures to identify conformational changes .

Q. How can in vivo pharmacokinetics be optimized for this compound?

  • Lipophilicity adjustments : Introduce polar groups (e.g., -OH, -SO2NH2) to improve solubility (logP reduction from 3.2 to 2.5) .
  • Prodrug design : Acetylate the amide NH for enhanced bioavailability (t1/2 increased from 2.1 to 5.3 hours) .
  • Metabolic profiling : CYP3A4/2D6 inhibition assays guide dose adjustments .

Q. What are the limitations of current synthetic methodologies, and how can they be addressed?

  • Low yields (<60%) : Replace batch reactors with flow chemistry (residence time <10 min) to improve efficiency .
  • Byproduct formation : Use scavenger resins (e.g., QuadraPure™) to trap unreacted benzoyl chloride .
  • Scalability issues : Optimize solvent recycling (e.g., DCM recovery >90%) via distillation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.